5-(Benzyloxy)-4-chloro-2-propylpyridazin-3(2H)-one
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Overview
Description
5-(Benzyloxy)-4-chloro-2-propylpyridazin-3(2H)-one is a heterocyclic compound that contains a pyridazine ring substituted with benzyloxy, chloro, and propyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Benzyloxy)-4-chloro-2-propylpyridazin-3(2H)-one typically involves the following steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of appropriate hydrazine derivatives with diketones or other suitable precursors.
Introduction of Substituents: The benzyloxy, chloro, and propyl groups are introduced through various substitution reactions.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
5-(Benzyloxy)-4-chloro-2-propylpyridazin-3(2H)-one undergoes several types of chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C).
Substitution: Common nucleophiles include amines (R-NH2) and thiols (R-SH).
Major Products Formed
Oxidation: Benzyloxy group oxidation can yield benzaldehyde or benzoic acid.
Reduction: Reduction of the chloro group yields the corresponding hydrocarbon.
Substitution: Substitution of the chloro group with an amine yields the corresponding amine derivative.
Scientific Research Applications
5-(Benzyloxy)-4-chloro-2-propylpyridazin-3(2H)-one has various scientific research applications, including:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(Benzyloxy)-4-chloro-2-propylpyridazin-3(2H)-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the specific derivative and its intended use .
Comparison with Similar Compounds
Similar Compounds
2,5-Disubstituted Pyrimidines: These compounds share a similar heterocyclic structure and are used in various applications, including as anticancer agents.
Benzyloxy-Substituted Pyridines: These compounds have similar benzyloxy substitution and are used in organic synthesis and medicinal chemistry.
Uniqueness
5-(Benzyloxy)-4-chloro-2-propylpyridazin-3(2H)-one is unique due to its specific combination of substituents, which can impart distinct chemical and biological properties. This makes it a valuable compound for developing new materials and pharmaceutical agents .
Properties
CAS No. |
88094-03-5 |
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Molecular Formula |
C14H15ClN2O2 |
Molecular Weight |
278.73 g/mol |
IUPAC Name |
4-chloro-5-phenylmethoxy-2-propylpyridazin-3-one |
InChI |
InChI=1S/C14H15ClN2O2/c1-2-8-17-14(18)13(15)12(9-16-17)19-10-11-6-4-3-5-7-11/h3-7,9H,2,8,10H2,1H3 |
InChI Key |
AKFCBAIARROEJC-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C(=O)C(=C(C=N1)OCC2=CC=CC=C2)Cl |
Origin of Product |
United States |
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